REACTION_CXSMILES
|
N[C:2]1[C:10]2[C:5](=[CH:6][C:7]([C:11]#[N:12])=[CH:8][CH:9]=2)[NH:4][N:3]=1.N([O-])=O.[Na+]>CC(O)=O>[NH:4]1[C:5]2[C:10](=[CH:9][CH:8]=[C:7]([C:11]#[N:12])[CH:6]=2)[CH:2]=[N:3]1 |f:1.2|
|
Name
|
|
Quantity
|
345 mg
|
Type
|
reactant
|
Smiles
|
NC1=NNC2=CC(=CC=C12)C#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CC(=O)O
|
Name
|
|
Quantity
|
301 mg
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
It was stirred at room temperature for 2.5 days
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
the residue was collected by filtration
|
Type
|
WASH
|
Details
|
washed with cool water
|
Type
|
ADDITION
|
Details
|
To the residue were added 0.1M HCl and DME
|
Type
|
STIRRING
|
Details
|
by stirring at 80° C. for 2 hours
|
Duration
|
2 h
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over anhydrous MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel column chromatography (n-hexane:EtOAc=80:20 to 50:50)
|
Reaction Time |
2.5 d |
Name
|
|
Type
|
product
|
Smiles
|
N1N=CC2=CC=C(C=C12)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 175 mg | |
YIELD: CALCULATEDPERCENTYIELD | 56% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |